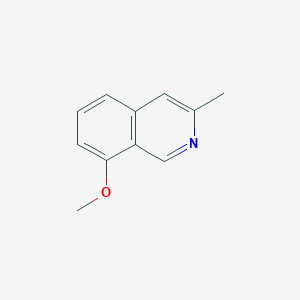

8-Methoxy-3-methylisoquinoline

Descripción

BenchChem offers high-quality 8-Methoxy-3-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-3-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-methoxy-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-11(13-2)10(9)7-12-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARMGYTVXFHZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

8-Methoxy-3-Methylisoquinoline: A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications

Executive Summary

In modern drug discovery, the isoquinoline scaffold is recognized as a highly privileged structure. Among its substituted derivatives, 8-Methoxy-3-methylisoquinoline (CAS 1037219-57-0) stands out as a versatile synthetic intermediate[1]. Its unique substitution pattern—featuring an electron-donating methoxy group at the C8 position and a weakly donating, sterically relevant methyl group at the C3 position—creates a distinct electronic "push-pull" system across the bicyclic core.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic reactivity profiles, and validated experimental protocols for the functionalization of 8-methoxy-3-methylisoquinoline. By understanding the mechanistic causality behind its reactivity, researchers can effectively leverage this scaffold for the development of complex active pharmaceutical ingredients (APIs) and the total synthesis of natural products[2].

Physicochemical Profiling

Before initiating any synthetic campaign, establishing a robust physicochemical profile is critical for predicting solubility, partitioning, and downstream purification strategies. The quantitative data for 8-methoxy-3-methylisoquinoline is summarized in Table 1.

Table 1: Core Physicochemical Properties

| Property | Value | Scientific Implication |

| CAS Number | 1037219-57-0 | Unique identifier for procurement and regulatory tracking[1]. |

| Molecular Formula | C₁₁H₁₁NO | Indicates a high degree of unsaturation, typical of planar aromatic systems[1]. |

| Molecular Weight | 173.21 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[1]. |

| SMILES String | CC1=CC2=C(C=N1)C(=CC=C2)OC | Useful for computational docking and in silico ADME predictions[1]. |

| Storage Conditions | Sealed in dry, 2-8°C | Prevents slow N-oxidation or degradation from atmospheric moisture/light[1]. |

Structural and Electronic Properties

The reactivity of 8-methoxy-3-methylisoquinoline is dictated by the disparate electronic environments of its two fused rings. Understanding this dichotomy is essential for regioselective functionalization.

-

The Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density from the adjacent carbons via induction and resonance. This renders the C1 position highly electrophilic and susceptible to nucleophilic attack[3].

-

The Benzene Ring (Electron-Rich): The C8-methoxy group is a powerful activating group. Through the +R (resonance) effect, the lone pairs on the oxygen atom are delocalized into the carbocyclic ring. This specifically activates the positions ortho (C7) and para (C5) to the methoxy group toward Electrophilic Aromatic Substitution (EAS)[3].

Electronic and steric influence of functional groups on the isoquinoline core.

Pharmacological Relevance & Natural Product Context

The 8-methoxy-3-methylisoquinoline architecture is not merely a synthetic curiosity; it is deeply rooted in nature. For instance, Ampullosine , a unique isoquinoline alkaloid isolated from the saproparasitic fungus Sepedonium ampullosporum, shares this exact core[2]. During the structural elucidation and total synthesis of ampullosine, researchers utilized permethylampullosine (methyl 8-methoxy-3-methylisoquinoline-6-carboxylate) as a key intermediate[2].

Furthermore, halogenated derivatives of this scaffold, such as 1-chloro-8-methoxy-3-methylisoquinoline, are privileged intermediates in oncology research. They serve as precursors for molecules that inhibit critical signal transduction enzymes (e.g., PI3K), thereby disrupting cancer cell survival pathways[3].

Synthetic Workflows: C1-Functionalization

To harness the therapeutic potential of this scaffold, medicinal chemists frequently target the C1 position. The most reliable method involves the oxidation of the core to an isoquinolone, followed by chlorination to yield 1-chloro-8-methoxy-3-methylisoquinoline (CAS 1206974-07-3)[3]. This chlorinated intermediate is a highly reactive electrophile, primed for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling[3].

Step-by-step synthetic workflow for C1-functionalization via SNAr.

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic causality behind the operational steps to ensure high fidelity and reproducibility in your laboratory.

Protocol A: Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline

Objective: Convert 8-methoxy-3-methylisoquinolin-1(2H)-one to the C1-chloro derivative. Mechanistic Rationale: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent. It reacts with the lactim tautomer of the isoquinolone to form a Vilsmeier-type intermediate (a phosphorodichloridate). This intermediate transforms the C1-oxygen into an exceptional leaving group, allowing the chloride ion to attack and restore aromaticity[3].

Step-by-Step Procedure:

-

Setup: Charge an oven-dried 100 mL round-bottom flask with 8-methoxy-3-methylisoquinolin-1(2H)-one (1.0 equiv). Purge the system with inert argon gas.

-

Reagent Addition: Slowly add neat POCl₃ (10.0 equiv) at room temperature. Note: POCl₃ is highly corrosive and moisture-sensitive; perform this in a well-ventilated fume hood.

-

Reaction: Attach a reflux condenser and heat the mixture to 105°C for 4–6 hours.

-

Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material (M+H) and the appearance of the chlorinated product isotope pattern (M / M+2) indicates completion.

-

Workup (Critical Step): Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully pour the resulting residue over crushed ice.

-

Causality: POCl₃ reacts violently with water. Slow quenching over ice controls the severe exotherm, preventing the thermal degradation of the product back to the isoquinolone.

-

-

Extraction: Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3 × 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure 1-chloro derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C1

Objective: Derivatize the C1 position using an aliphatic amine (e.g., morpholine). Mechanistic Rationale: The electron-withdrawing nature of the isoquinoline nitrogen stabilizes the anionic Meisenheimer complex formed during nucleophilic attack at C1, facilitating the rapid displacement of the chloride ion[3].

Step-by-Step Procedure:

-

Setup: In a microwave-safe vial, dissolve 1-chloro-8-methoxy-3-methylisoquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.

-

-

Reagent Addition: Add morpholine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the incoming morpholine nucleophile.

-

-

Reaction: Seal the vial and heat conventionally at 90°C (or via microwave irradiation at 110°C) for 2 hours.

-

Workup: Cool the mixture and dilute with cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 20 mL), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

References

-

1037219-57-0 | 8-Methoxy-3-methylisoquinoline - ChemScene. 1

-

1-Chloro-8-methoxy-3-methylisoquinoline - Benchchem. 3

-

First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine - RSC Publishing. 2

Sources

- 1. chemscene.com [chemscene.com]

- 2. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum , and of the related permethylampullosine ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06839B [pubs.rsc.org]

- 3. 1-Chloro-8-methoxy-3-methylisoquinoline | Benchchem [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 8-Methoxy-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive exploration of the predicted biological activities of a specific derivative, 8-Methoxy-3-methylisoquinoline. Due to a scarcity of direct experimental data on this particular molecule, this guide synthesizes information from structurally related isoquinoline and quinoline analogs to build a robust predictive model of its potential anticancer, antimicrobial, and neuroprotective properties. By examining structure-activity relationships (SAR), we elucidate the likely influence of the 8-methoxy and 3-methyl substitutions on the biological profile of the isoquinoline core. This document further provides detailed, field-proven experimental protocols for the synthesis of 8-Methoxy-3-methylisoquinoline and for the in-vitro evaluation of its predicted activities. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding. This guide is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this promising compound.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring. This core structure is present in a vast array of natural alkaloids, many of which have been used in traditional medicine for centuries and have led to the development of modern pharmaceuticals.[1][2][3] The diverse pharmacological activities of isoquinoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, make this scaffold a subject of intense interest in medicinal chemistry and drug discovery.[4][5][6]

The biological activity of isoquinoline derivatives can be finely tuned by the nature and position of substituents on the heterocyclic and carbocyclic rings. This guide focuses on 8-Methoxy-3-methylisoquinoline, a derivative with substitutions at the C8 and C3 positions. The 8-methoxy group, an electron-donating substituent on the benzene ring, and the 3-methyl group on the pyridine ring are anticipated to modulate the compound's physicochemical properties and its interactions with biological targets.

Synthesis of 8-Methoxy-3-methylisoquinoline

The synthesis of 8-Methoxy-3-methylisoquinoline can be approached through several established methods for isoquinoline synthesis. Two plausible and widely used methods are the Bischler-Napieralski reaction followed by dehydrogenation, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction Route

The Bischler-Napieralski reaction is a classic and reliable method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be dehydrogenated to the corresponding isoquinoline.[7][8] The presence of an electron-donating group, such as a methoxy group on the aromatic ring, generally facilitates this intramolecular cyclization.[8]

Step 1: Synthesis of the Precursor β-arylethylamide

The synthesis would begin with the acylation of a substituted β-phenylethylamine.

-

Starting Materials: 2-methoxy-phenethylamine and an acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Procedure: 2-methoxy-phenethylamine is reacted with the acetylating agent, typically in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated, to yield N-(2-(2-methoxyphenyl)ethyl)acetamide.

Step 2: Cyclization via Bischler-Napieralski Reaction

The resulting amide undergoes intramolecular cyclization.

-

Condensing Agents: Dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) are commonly used.[9]

-

Procedure: The N-(2-(2-methoxyphenyl)ethyl)acetamide is heated with the condensing agent in an inert solvent (e.g., toluene or acetonitrile) to effect cyclization to 8-methoxy-3-methyl-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to 8-Methoxy-3-methylisoquinoline

The final step is the aromatization of the dihydroisoquinoline.

-

Reagents: A dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., xylene or decalin) or sulfur is used.

-

Procedure: The 8-methoxy-3-methyl-3,4-dihydroisoquinoline is heated with the dehydrogenating agent to yield the final product, 8-Methoxy-3-methylisoquinoline.

Figure 1: Synthetic pathway for 8-Methoxy-3-methylisoquinoline via the Bischler-Napieralski reaction.

Pomeranz-Fritsch Reaction Route

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11][12][13][14]

Step 1: Formation of the Benzalaminoacetal

-

Starting Materials: 2-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal.

-

Procedure: These starting materials are condensed, typically with the removal of water, to form the corresponding Schiff base, 2-methoxybenzalaminoacetal.

Step 2: Acid-Catalyzed Cyclization and Aromatization

-

Acid Catalyst: Concentrated sulfuric acid is traditionally used.[11]

-

Procedure: The benzalaminoacetal is treated with the strong acid, which catalyzes both the cyclization onto the electron-rich benzene ring and the subsequent elimination of ethanol to form the aromatic isoquinoline ring. A modification of this reaction, the Schlittler-Muller modification, can be used to introduce a methyl group at the C3 position.[10]

Figure 2: Synthetic pathway for 8-Methoxyisoquinoline via the Pomeranz-Fritsch reaction.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on structurally similar isoquinoline and quinoline derivatives, 8-Methoxy-3-methylisoquinoline is predicted to exhibit significant anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity

The isoquinoline and quinoline scaffolds are present in numerous compounds with demonstrated anticancer properties.[5][15][16] The predicted anticancer activity of 8-Methoxy-3-methylisoquinoline is based on the known mechanisms of related compounds, which include the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

Predicted Mechanisms of Action:

-

Inhibition of Topoisomerases: Many isoquinoline alkaloids are known to intercalate into DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Modulation of Signaling Pathways: Isoquinoline derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[5] Inhibition of this pathway can lead to decreased cell proliferation and survival.

-

Induction of Apoptosis: The compound may induce apoptosis through both intrinsic and extrinsic pathways, potentially by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

Structure-Activity Relationship (SAR) Insights:

-

The presence of an 8-hydroxy or 8-methoxy group on the quinoline ring has been associated with cytotoxic activity.[15][17] The 8-methoxy group in 8-Methoxy-3-methylisoquinoline is therefore expected to contribute positively to its anticancer potential.

-

Substitutions on the pyridine ring of the isoquinoline core can significantly influence anticancer activity. The 3-methyl group may enhance the compound's interaction with its biological targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of 8-Methoxy-3-methylisoquinoline on a panel of human cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 8-Methoxy-3-methylisoquinoline in DMSO. On the day of treatment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Treat the cells with the compound for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Isoquinoline and quinoline derivatives have a long history of use as antimicrobial agents.[4][18][19][20] The predicted antimicrobial activity of 8-Methoxy-3-methylisoquinoline is based on the established mechanisms of related heterocyclic compounds.

Predicted Mechanisms of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, the compound may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the isoquinoline core may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

-

Inhibition of Bacterial Metabolism: The compound might interfere with essential metabolic pathways in bacteria.

Structure-Activity Relationship (SAR) Insights:

-

8-Methoxyquinoline, an isomer of the target compound, has demonstrated significant antibacterial and antifungal activity.[21] This suggests that the 8-methoxy substitution is favorable for antimicrobial action.

-

The presence of a methyl group at various positions on the quinoline ring has been shown to influence antimicrobial potency.[22] The 3-methyl group in 8-Methoxy-3-methylisoquinoline could enhance its antimicrobial profile.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 8-Methoxy-3-methylisoquinoline against a panel of pathogenic bacteria.

-

Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.

-

Compound Dilution: Prepare a series of twofold dilutions of 8-Methoxy-3-methylisoquinoline in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Figure 4: Experimental workflow for the broth microdilution antimicrobial susceptibility test.

Neuroprotective Activity

Several isoquinoline alkaloids have demonstrated neuroprotective effects in various models of neurodegenerative diseases.[1][2][3][23][24] The potential neuroprotective activity of 8-Methoxy-3-methylisoquinoline is predicted based on the multi-target approach often exhibited by this class of compounds.

Predicted Mechanisms of Action:

-

Antioxidant Activity: The compound may possess free radical scavenging properties, protecting neurons from oxidative stress, a key pathological feature in many neurodegenerative disorders.

-

Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. The compound could potentially inhibit the production of pro-inflammatory cytokines and mediators in glial cells.

-

Modulation of Apoptotic Pathways: By inhibiting apoptosis, the compound may prevent neuronal cell death induced by various neurotoxic stimuli.

Structure-Activity Relationship (SAR) Insights:

-

The ability of isoquinoline derivatives to cross the blood-brain barrier is a crucial factor for their neuroprotective potential. The lipophilicity imparted by the methoxy and methyl groups may facilitate this.

-

Substitutions on the isoquinoline nucleus are known to modulate interactions with targets in the central nervous system.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol describes a method to evaluate the neuroprotective effects of 8-Methoxy-3-methylisoquinoline against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 8-Methoxy-3-methylisoquinoline for 2 hours.

-

Induction of Oxidative Stress: Induce cytotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Figure 5: Experimental workflow for the in vitro neuroprotection assay.

Quantitative Data Summary (Predictive)

As direct experimental data for 8-Methoxy-3-methylisoquinoline is not available, the following table presents a predictive summary of its potential biological activities based on data from structurally related compounds. These values should be considered as starting points for experimental investigation.

| Predicted Biological Activity | Test System/Assay | Predicted Potency (IC₅₀/MIC) | Reference Compound(s) for Prediction |

| Anticancer | MTT assay (e.g., MCF-7, HepG2) | 1-20 µM | 8-hydroxy-2-quinolinecarbaldehyde, Pyrano[3,2-c]quinoline derivatives[15][16] |

| Antimicrobial (Gram-positive) | Broth microdilution (e.g., S. aureus) | 4-32 µg/mL | 8-Methoxyquinoline, Tricyclic isoquinoline derivatives[19][21] |

| Antimicrobial (Gram-negative) | Broth microdilution (e.g., E. coli) | >64 µg/mL | 8-Methoxyquinoline[21] |

| Neuroprotection | SH-SY5Y cells (H₂O₂-induced toxicity) | 5-50 µM | Various neuroprotective isoquinoline alkaloids[1][2] |

Conclusion and Future Directions

8-Methoxy-3-methylisoquinoline represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on a thorough analysis of the biological activities of structurally related compounds, it is predicted to possess significant anticancer, antimicrobial, and neuroprotective properties. The 8-methoxy and 3-methyl substitutions are anticipated to confer a favorable pharmacological profile.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in-vitro evaluation of 8-Methoxy-3-methylisoquinoline. Future research should focus on:

-

Synthesis and Structural Confirmation: The first crucial step is the successful synthesis and unambiguous structural characterization of 8-Methoxy-3-methylisoquinoline.

-

In Vitro Biological Evaluation: A systematic evaluation of its anticancer, antimicrobial, and neuroprotective activities using the protocols outlined herein is essential to validate the predictions made in this guide.

-

Mechanism of Action Studies: Should promising activity be confirmed, further studies to elucidate the precise molecular mechanisms of action will be necessary.

-

In Vivo Studies: Compounds demonstrating significant in-vitro activity and low cytotoxicity should be advanced to preclinical in-vivo models to assess their efficacy and safety.

This technical guide serves as a catalyst for the scientific exploration of 8-Methoxy-3-methylisoquinoline, a compound with the potential to contribute to the development of novel therapeutic agents.

References

-

Bischler–Napieralski reaction - Wikipedia. [Link]

-

Pomeranz-Fritsch Reaction - Cambridge University Press. [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]

-

Pomeranz–Fritsch reaction - Wikipedia. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

-

Pomerantz-Fritsch synthesis of isoquinolines. [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - OPUS at UTS. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines - Organic Chemistry Portal. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents - PubMed. [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents | ACS Omega. [Link]

-

Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - Rsc.org. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling | MDPI [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 12. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 17. benchchem.com [benchchem.com]

- 18. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Mechanisms and Target Profiling of the 8-Methoxy-3-methylisoquinoline Scaffold: A Technical Guide for Preclinical Development

Executive Summary

The 8-methoxy-3-methylisoquinoline (8-MMIQ) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for both potent natural products and synthetic therapeutics. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic interface capable of highly specific biological interactions. The unique electronic properties of 8-MMIQ—driven by the electron-deficient pyridine ring and the electron-donating 8-methoxy group—enable it to function as a versatile hydrogen-bond acceptor and metal chelator.

This whitepaper provides an in-depth mechanistic analysis of the 8-MMIQ scaffold, focusing on its two primary pharmacological axes: Kinase Inhibition (PI3K) in oncology[1] and HIV-1 Integrase Inhibition in virology[2]. Furthermore, it provides self-validating experimental protocols designed to ensure rigorous preclinical evaluation.

Section 1: Mechanism of Action I — Kinase Inhibition (The PI3K/AKT Axis)

Structural Dynamics & Causality

Synthetic derivatives of 8-MMIQ, particularly 1-chloro-8-methoxy-3-methylisoquinoline variants, exhibit significant cytotoxic activity against human lung, cervical, colorectal, and breast cancer cell lines[1]. The primary mechanism of action is the ATP-competitive inhibition of Phosphoinositide 3-kinase (PI3K)[1].

The causality of this interaction is rooted in the scaffold's geometry. The nitrogen atom of the isoquinoline core acts as a critical hydrogen bond acceptor, docking directly into the valine residue of the kinase hinge region. Simultaneously, the 8-methoxy group projects into the hydrophobic specificity pocket of the ATP-binding site. By physically occluding ATP, 8-MMIQ derivatives halt the phosphorylation of PIP2 to PIP3, effectively starving the downstream AKT/mTOR survival pathway of its primary activation signal.

Caption: Mechanism of PI3K/AKT pathway inhibition by 8-MMIQ derivatives via ATP-pocket blockade.

Protocol 1: Self-Validating TR-FRET Kinase Assay

To rigorously validate PI3K inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. Standard colorimetric assays are highly susceptible to interference from the inherent autofluorescence of polycyclic isoquinolines.

Step-by-Step Methodology:

-

Enzyme Preparation: Incubate recombinant PI3K (p110α/p85α) with the 8-MMIQ derivative in a reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, and 1 mM EGTA.

-

Causality Check: EGTA is mandatory here to chelate trace calcium, preventing the non-specific activation of contaminating calcium-dependent kinases that could skew the readout.

-

-

Substrate Introduction: Add 10 µM PIP2 and 10 µM ATP to initiate the kinase reaction.

-

Reaction & Quenching: Incubate for 30 minutes at room temperature. Terminate the reaction by adding the TR-FRET detection mixture (europium-labeled anti-PIP3 antibody and APC-labeled tracer).

-

Self-Validation Step (ATP Titration): Run a parallel assay varying the ATP concentration from 10 µM to 1 mM.

-

System Logic: If the 8-MMIQ derivative is a true ATP-competitive inhibitor, its apparent IC₅₀ will shift proportionally with increasing ATP concentrations. A failure to shift indicates an allosteric or non-specific mechanism, prompting immediate structural re-evaluation.

-

Section 2: Mechanism of Action II — HIV-1 Integrase Strand Transfer Inhibition

Structural Dynamics & Causality

Beyond synthetic oncology applications, the 8-MMIQ moiety is the structural heart of Integrastatins , a class of tetracyclic aromatic heterocycles isolated from fungal species that exhibit potent anti-HIV activity[2].

HIV-1 integrase catalyzes the insertion of viral DNA into the host genome via two steps: 3'-processing and strand transfer. Integrastatins specifically inhibit the strand transfer step. The oxygen-rich functional groups adjacent to the 8-MMIQ core act as a bidentate ligand, coordinating the two critical Mg²⁺ ions within the integrase catalytic active site. This metal chelation displaces the viral DNA from the host target DNA, halting viral replication[2].

Caption: Self-validating step-by-step workflow for the HIV-1 Integrase Strand Transfer Assay.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

-

Complex Assembly: Pre-incubate purified HIV-1 integrase with a biotinylated donor DNA substrate (mimicking the viral long terminal repeat) in a buffer containing 10 mM HEPES and 10% glycerol.

-

Inhibitor Introduction: Add the 8-MMIQ derivative (e.g., Integrastatin A) and incubate for 15 minutes.

-

Causality Check: Pre-incubation is critical. It allows the compound to access and chelate the active site metals before the introduction of the host DNA creates steric hindrance.

-

-

Strand Transfer Initiation: Add the digoxigenin-labeled target DNA and 10 mM MgCl₂ to initiate the integration reaction.

-

Detection: Capture the products on streptavidin-coated donor beads and add anti-digoxigenin acceptor beads. Measure the resulting AlphaScreen luminescent signal.

-

Self-Validation Step (Mg²⁺ Rescue): Perform a Mg²⁺ titration (1 mM to 20 mM) in a parallel control group.

-

System Logic: Because the mechanism relies heavily on metal chelation, artificially flooding the system with high concentrations of Mg²⁺ should outcompete the inhibitor and rescue integrase activity. This confirms the specific chelation-based mechanism of action.

-

Section 3: Natural Product Derivatives and Emerging Targets

The 8-MMIQ scaffold is also prominently featured in natural products like Ampullosine , a structurally unique isoquinoline alkaloid isolated from the saproparasitic fungus Sepedonium ampullosporum[3]. Extracts and related peptaibols (e.g., Ampullosporin A) from this genus exhibit a broad spectrum of biological activities, including antifungal and anticancer properties, with emerging evidence pointing toward allosteric modulation of NMDA receptors as a putative target[4].

Quantitative Target Profiling Summary

To synthesize the pharmacological landscape of the 8-MMIQ scaffold, the following table summarizes the quantitative activity profiles across its primary targets:

| Compound / Derivative Class | Primary Target | Validated Mechanism of Action | Observed IC₅₀ / Activity | Disease Context |

| Chloro-8-MMIQ Derivatives | PI3K / AKT Pathway | ATP-competitive kinase inhibition | Low µM range | Oncology (Lung, Cervical, Colorectal) |

| Integrastatins A & B | HIV-1 Integrase | Mg²⁺ chelation (Strand Transfer block) | 0.6 – 2.5 mM* | Virology (HIV-1 Infection) |

| Integracins A–C | HIV-1 Integrase | Coupled & Strand Transfer block | 3.2 – 88 µM | Virology (HIV-1 Infection) |

| Ampullosine | NMDA Receptors (Putative) | Allosteric modulation | Variable | Antifungal / Neurological |

*Note: Values reported as mM in primary isolation literature; structurally related integracins demonstrate activity in the standard low µM range.

References

- 1-Chloro-8-methoxy-3-methylisoquinoline | Benchchem Benchchem.

- Discovery, Structure and HIV-1 Integrase Inhibitory Activities of Integracins, Novel Dimeric Alkyl Aromatics

- First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine RSC Publishing.

- Rare Glutamic Acid Methyl Ester Peptaibols from Sepedonium ampullosporum Damon KSH 534 Exhibit Promising Antifungal and Anticancer Activity MDPI.

Sources

- 1. 1-Chloro-8-methoxy-3-methylisoquinoline | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum , and of the related permethylampullosine ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06839B [pubs.rsc.org]

- 4. Rare Glutamic Acid Methyl Ester Peptaibols from Sepedonium ampullosporum Damon KSH 534 Exhibit Promising Antifungal and Anticancer Activity [mdpi.com]

Introduction: The Significance of 8-Methoxy-3-methylisoquinoline

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methoxy-3-methylisoquinoline

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and quality control of 8-Methoxy-3-methylisoquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and offers a predictive framework for the analysis of this compound, grounded in established spectroscopic principles and data from analogous structures.

8-Methoxy-3-methylisoquinoline belongs to the isoquinoline class of heterocyclic aromatic compounds. The isoquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and cytoprotective properties.[1][2] The specific substitution pattern of a methoxy group at the 8-position and a methyl group at the 3-position is of interest to medicinal chemists for its potential to modulate biological activity, solubility, and metabolic stability.

Accurate and unambiguous characterization of this molecule is paramount for any research or development endeavor. Spectroscopic analysis provides the definitive "fingerprint" of the compound, confirming its identity, purity, and structural integrity. This guide will detail the expected outcomes from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure and Numbering:

Caption: Structure and IUPAC numbering of 8-Methoxy-3-methylisoquinoline.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single residual peak at δ 7.26 ppm, which typically does not interfere with analyte signals.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously resolving the aromatic protons.

-

Parameters: Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for 8-Methoxy-3-methylisoquinoline. These predictions are based on established substituent effects and data from similar isoquinoline and quinoline structures.[3][4]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H-1 | 9.0 - 9.2 | Singlet (s) | 1H | The proton at C1 is adjacent to the nitrogen atom, resulting in significant deshielding and a downfield shift. |

| H-4 | 7.6 - 7.8 | Singlet (s) | 1H | Aromatic proton on the pyridine ring. Its singlet nature arises from the lack of adjacent protons. |

| H-5 | 7.5 - 7.7 | Doublet (d) | 1H | Part of the benzenoid ring system. It is coupled to H-6. |

| H-6 | 7.3 - 7.5 | Triplet (t) | 1H | Coupled to both H-5 and H-7, appearing as a triplet. |

| H-7 | 7.0 - 7.2 | Doublet (d) | 1H | Coupled to H-6. Shielded by the adjacent electron-donating methoxy group. |

| OCH₃ (at C-8) | 4.0 - 4.2 | Singlet (s) | 3H | Methoxy protons are singlets and typically appear in this region.[3] |

| CH₃ (at C-3) | 2.5 - 2.7 | Singlet (s) | 3H | Methyl protons on an aromatic ring are singlets and appear in this upfield aromatic region.[3] |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While it is less sensitive than ¹H NMR, it is essential for confirming the carbon skeleton.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required if the sample amount is not limited, to reduce acquisition time.

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard proton-decoupled pulse sequence.

-

Parameters: A typical acquisition involves a 90° pulse angle, a 2-5 second relaxation delay, and several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data

Based on the structure (C₁₁H₁₁NO)[5], eleven distinct carbon signals are expected. Predictions are based on data from related methoxy-quinoline derivatives.[6]

| Carbon(s) | Predicted δ (ppm) | Justification |

| C-1 | 150 - 153 | Deshielded by the adjacent nitrogen atom. |

| C-3 | 155 - 158 | Attached to the nitrogen and substituted with a methyl group. |

| C-4 | 118 - 122 | Aromatic CH carbon. |

| C-4a | 128 - 131 | Quaternary bridgehead carbon. |

| C-5 | 120 - 124 | Aromatic CH carbon. |

| C-6 | 127 - 130 | Aromatic CH carbon. |

| C-7 | 110 - 114 | Aromatic CH carbon, shielded by the electron-donating OCH₃ group. |

| C-8 | 157 - 160 | Aromatic carbon directly attached to the electron-donating oxygen. |

| C-8a | 135 - 138 | Quaternary bridgehead carbon adjacent to nitrogen. |

| OC H₃ | 55 - 58 | Typical chemical shift for a methoxy carbon.[3] |

| C H₃ | 18 - 22 | Typical chemical shift for a methyl group on an aromatic ring.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol

-

Technique Selection: Electron Ionization (EI) is a classic hard ionization technique suitable for relatively stable, volatile compounds. Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺, especially for high-resolution mass spectrometry (HRMS).

-

Sample Introduction: For EI-MS, the sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or via a Liquid Chromatography (LC) system.

-

Analysis: A time-of-flight (TOF) or Orbitrap analyzer is used for HRMS to determine the elemental composition from the exact mass.

Predicted Mass Spectrometry Data

The molecular formula C₁₁H₁₁NO gives a monoisotopic mass of 173.0841 g/mol .[5]

| m/z Value | Ion | Interpretation |

| 173.0841 | [M]⁺ | Molecular ion peak (in EI) or the base of the isotopic cluster. |

| 174.0913 | [M+H]⁺ | Protonated molecular ion (in ESI), typically the base peak. |

| 158 | [M-CH₃]⁺ | Loss of a methyl radical from either the C-3 methyl or the methoxy group. |

| 145 | [M-CO]⁺ | Loss of carbon monoxide from the methoxy-substituted ring after rearrangement. |

| 130 | [M-CH₃-CO]⁺ | Subsequent loss of CO after the initial loss of a methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a KBr (potassium bromide) pellet, where a small amount of the solid sample is ground with KBr and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the key expected vibrational frequencies.[1][7]

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic C-H |

| 2950 - 3000 | C-H Stretch | Aliphatic (CH₃) |

| 1620 - 1650 | C=N Stretch | Isoquinoline ring |

| 1580 - 1610 | C=C Stretch | Aromatic ring |

| 1250 - 1300 | C-O Stretch (Asymmetric) | Aryl-alkyl ether |

| 1020 - 1075 | C-O Stretch (Symmetric) | Aryl-alkyl ether |

| 750 - 850 | C-H Bend (Out-of-plane) | Aromatic substitution pattern |

Integrated Spectroscopic Workflow

No single technique is sufficient for complete characterization. The power of spectroscopy lies in the integration of data from multiple methods to build a self-validating and conclusive structural proof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-METHYLISOQUINOLINE(1721-93-3) 1H NMR spectrum [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum [chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The 8-Methoxy-3-methylisoquinoline Scaffold: A Technical Guide to Precursor Synthesis and Functionalization

Executive Summary

In advanced organic synthesis and medicinal chemistry, the isoquinoline core represents a privileged structural motif. Specifically, 8-methoxy-3-methylisoquinoline and its halogenated derivatives serve as highly versatile precursors. The unique substitution pattern—an electron-donating methoxy group at the C-8 position and a sterically active methyl group at the C-3 position—provides a finely tuned electronic landscape. This technical guide explores the mechanistic rationale, synthetic pathways, and derivatization strategies of this scaffold, tailored for researchers engaged in natural product total synthesis and targeted drug discovery.

Structural and Mechanistic Rationale

The utility of 8-methoxy-3-methylisoquinoline as a synthetic intermediate is dictated by the electronic interplay within its bicyclic system.

-

Electronic Modulation: The methoxy group at C-8 acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the carbocyclic ring. This facilitates electrophilic aromatic substitution and provides a masked hydroxyl group that can be unveiled via demethylation (e.g., using aluminum triiodide,

) during late-stage natural product synthesis[1]. -

C-1 Susceptibility: The pyridine ring of the isoquinoline system is inherently electron-deficient, an effect amplified by the electronegative nitrogen atom. This renders the C-1 position highly susceptible to nucleophilic attack. When oxidized and subsequently chlorinated to form2, the chlorine atom acts as an exceptional leaving group, enabling a broad spectrum of Nucleophilic Aromatic Substitution (

) reactions.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Synthetic Pathways to the Isoquinoline Core

Constructing the 8-methoxy-3-methylisoquinoline core requires precise control over regiochemistry. Historically, this has been achieved via classical name reactions, but modern methodologies have introduced highly efficient alternatives.

The Classical Bischler–Napieralski Approach

The traditional route involves the Bischler–Napieralski reaction, which cyclizes a

The Modern 6π-Azaelectrocyclization Approach

A more elegant, modern approach utilizes a one-pot hydrazonation followed by a

Fig 1: Synthetic workflow from salicylaldehyde to 8-methoxy-3-methylisoquinoline.

Derivatization: The C-1 Chlorination Strategy

To transition 8-methoxy-3-methylisoquinoline from a static core to a dynamic precursor, it is frequently converted into 1-chloro-8-methoxy-3-methylisoquinoline[2].

Mechanistic Causality:

-

Oxidation: The isoquinoline is first oxidized at the C-1 position to form an isoquinolone (8-methoxy-3-methylisoquinolin-1(2H)-one)[2].

-

Chlorination: Treatment with a chlorinating agent, typically

or a Vilsmeier-Haack reagent, converts the carbonyl oxygen into a good leaving group (a dichlorophosphoryl intermediate), which is subsequently displaced by a chloride ion.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

The resulting chlorinated scaffold is a highly sought-after intermediate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki couplings with boronic acids) and

Quantitative Data Summary: Pathway Comparison

The following table summarizes the operational parameters distinguishing the classical and modern synthetic routes to the isoquinoline core.

| Parameter | Classical Bischler–Napieralski | Modern 6π-Azaelectrocyclization |

| Starting Material | Propenyl salicylaldehyde derivative | |

| Primary Reagents | 1,1-dimethylhydrazine, Glacial AcOH | |

| Solvent System | Acetonitrile, Toluene, or Neat | Trifluorotoluene ( |

| Thermal Conditions | Conventional Reflux | Microwave Irradiation (160 °C) |

| Key Intermediate | 3,4-Dihydroisoquinoline | Hydrazone-based 1-azatriene |

| Reaction Time | Hours to Days | ~45 to 60 minutes |

| Aromatization | Requires secondary oxidation step | Achieved in a single pot |

Experimental Methodology: Microwave-Assisted Cyclization

The following protocol details the self-validating, one-pot hydrazonation and

Rationale for Reagent Selection:

-

Glacial Acetic Acid (AcOH): Acts as a mild acid catalyst to protonate the aldehyde, accelerating the nucleophilic attack by 1,1-dimethylhydrazine without degrading the substrate.

-

Trifluorotoluene (

): Selected as the solvent due to its excellent microwave-absorbing properties (high dipole moment) and high boiling point, allowing rapid superheating.

Step-by-Step Protocol:

-

Preparation: To a heavy-walled microwave reaction tube equipped with a magnetic stir bar, add the starting material (e.g., Methyl 4-formylbenzoate derivative, 0.09 mmol)[1].

-

Catalyst & Reagent Addition: Add glacial AcOH (1.0 equivalent, 0.09 mmol) followed by 1,1-dimethylhydrazine (1.0 equivalent, 0.09 mmol)[1].

-

Solvation: Dilute the mixture with anhydrous

(1.0 mL)[1]. Seal the microwave tube with a crimp cap. -

Hydrazonation (In Situ): Stir the mixture at room temperature for 5 minutes to ensure complete formation of the hydrazone intermediate. (Self-validation: A slight color change typically indicates hydrazone formation).

-

Microwave Irradiation: Place the sealed tube in a dedicated microwave synthesizer. Heat the mixture to 160 °C for 45 to 60 minutes[1].

-

Workup: Allow the vessel to cool to room temperature. Vent the cap carefully. Dilute the crude mixture with ethyl acetate (

) and wash with saturated aqueous -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography (Hexanes:EtOAc) to isolate the pure 8-methoxy-3-methylisoquinoline derivative[1].

References

- Benchchem. "1-Chloro-8-methoxy-3-methylisoquinoline." Benchchem Product Catalog & Technical Documentation.

- RSC Advances. "First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine." Royal Society of Chemistry, October 2019.

- Indian Chemical Society. "Synthetic studies directed towards (–)-Chrysanthone A: Facile synthesis of a tricyclic lactone intermediate." Journal of the Indian Chemical Society.

Sources

- 1. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum , and of the related permethylampullosine ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06839B [pubs.rsc.org]

- 2. 1-Chloro-8-methoxy-3-methylisoquinoline | Benchchem [benchchem.com]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

Application Note: Synthesis Protocol and Mechanistic Insights for 8-Methoxy-3-methylisoquinoline

Introduction

8-Methoxy-3-methylisoquinoline is a highly privileged scaffold in medicinal chemistry and a critical intermediate in the total synthesis of complex isoquinoline alkaloids, such as ampullosine () [1]. The presence of the methoxy group at the C8 position and the methyl group at the C3 position provides unique steric and electronic properties, making it an ideal precursor for further functionalization (e.g., C1-chlorination for cross-coupling). This application note details a robust, scalable three-step synthesis relying on the classical Bischler-Napieralski cyclization, while also exploring modern azaelectrocyclization alternatives for highly functionalized derivatives.

Mechanistic Rationale: The Bischler-Napieralski Approach

The most direct and scalable route to the 8-methoxy-3-methylisoquinoline core is the Bischler-Napieralski reaction () [2]. The synthesis begins with the amidation of 2-(2-methoxyphenyl)ethylamine with propionyl chloride. The choice of propionyl chloride is deliberate: the three-carbon acyl chain provides the necessary methyl group at the C3 position of the final isoquinoline ring.

Causality in Regioselectivity: During the POCl₃-mediated cyclization of the resulting N-[2-(2-methoxyphenyl)ethyl]propanamide, the reaction proceeds via an electrophilic iminium ion intermediate. The regioselectivity of this ring closure is entirely dictated by the strongly electron-donating nature of the methoxy group on the phenyl ring. The methoxy group directs the electrophilic aromatic substitution exclusively to the para position, elegantly closing the ring to form the 8-methoxy-substituted 3,4-dihydroisoquinoline without generating unwanted regioisomers. Subsequent oxidative aromatization yields the target compound.

Fig 1. Synthetic pathway for 8-Methoxy-3-methylisoquinoline via Bischler-Napieralski cyclization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-[2-(2-methoxyphenyl)ethyl]propanamide

-

Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-(2-methoxyphenyl)ethylamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath to prevent side reactions.

-

Acylation: Dropwise add propionyl chloride (1.2 equiv). Causality: The slow addition controls the exothermic nature of the reaction and prevents over-acylation at the nitrogen center.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the primary amine is completely consumed.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Bischler-Napieralski Cyclization

-

Activation: Dissolve the crude amide from Phase 1 in anhydrous toluene (0.1 M). Add phosphorus oxychloride (POCl₃, 3.0 equiv).

-

Cyclization: Heat the mixture to reflux (approx. 110 °C) for 4–6 hours. Causality: The high thermal energy is required to overcome the activation energy of the intramolecular electrophilic aromatic substitution following iminium ion formation.

-

Quenching (Self-Validating Step): Cool the reaction to room temperature and carefully pour it over crushed ice. The reaction must be strictly neutralized to pH 8-9 using aqueous NaOH. Validation: If the pH remains acidic, the basic dihydroisoquinoline will remain water-soluble as a hydrochloride salt, drastically reducing the isolated yield.

-

Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 8-methoxy-3-methyl-3,4-dihydroisoquinoline.

Phase 3: Aromatization

-

Dehydrogenation: Dissolve the dihydroisoquinoline in 1,4-dioxane. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv).

-

Reaction: Reflux for 12 hours.

-

Purification: Cool the mixture, filter through a pad of Celite to remove the precipitated DDQ-H₂ byproduct, and purify the filtrate via silica gel flash chromatography to isolate pure 8-methoxy-3-methylisoquinoline.

Fig 2. Experimental workflow detailing the three-stage synthesis and isolation process.

Quantitative Reaction Parameters

| Reaction Phase | Reagent / Catalyst | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1. Amidation | Propionyl Chloride | 1.2 | DCM | 0 to 25 | 2.0 | 85 - 90% |

| 2. Cyclization | POCl₃ | 3.0 | Toluene | 110 | 4.0 - 6.0 | 70 - 80% |

| 3. Aromatization | DDQ | 1.2 | 1,4-Dioxane | 101 | 12.0 | 80 - 85% |

Advanced Alternative: 6π-Azaelectrocyclization

While the Bischler-Napieralski route is highly efficient for the bare scaffold, researchers working on highly oxygenated or complex natural products (e.g., permethylampullosine) often find that traditional acidic cyclization conditions lead to decomposition. In such cases, a modern alternative is the one-pot hydrazonation/6π-azaelectrocyclization protocol () [1].

By treating a propenyl salicylaldehyde derivative with 1,1-dimethylhydrazine in the presence of acetic acid, a hydrazone-based 1-azatriene is formed. Microwave irradiation at 160 °C triggers a pericyclic 6π-azaelectrocyclization, directly constructing the 3-methylisoquinoline core under non-acidic, oxidant-free conditions. This highlights the necessity of matching the synthetic methodology to the steric and electronic demands of the target molecule.

References

-

Title: First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine Source: RSC Advances, Royal Society of Chemistry (2019) URL: [Link]

Advanced NMR Spectroscopic Characterization of 8-Methoxy-3-methylisoquinoline: Protocols and Signal Assignment

Executive Summary & Scientific Context

The compound 8-Methoxy-3-methylisoquinoline is a privileged heterocyclic scaffold that serves as a critical building block in the synthesis of complex isoquinoline alkaloids, such as the naturally occurring ampullosine[1] and biologically active integrastatins[2]. It is also a direct precursor to versatile synthetic intermediates like 1-chloro-8-methoxy-3-methylisoquinoline, which are heavily utilized in metal-catalyzed cross-coupling reactions for drug discovery[3].

Accurate structural elucidation of this core via

Mechanistic Causality of NMR Chemical Shifts

To move beyond rote memorization of chemical shifts, one must understand the electronic and steric forces dictating the NMR spectra of isoquinolines[4]. The chemical shifts of 8-methoxy-3-methylisoquinoline are governed by three primary structural features:

-

Nitrogen Anisotropy & Inductive Withdrawal (-I): The electronegative N2 atom in the isoquinoline core acts as a powerful electron sink. This severely deshields the adjacent C1 proton, pushing its resonance far downfield (

~9.35 ppm)[4]. -

Resonance Donation (+M) of the C8-Methoxy Group: The oxygen lone pairs delocalize into the aromatic

-system. This creates regions of high electron density at the ortho (C7) and para (C5) positions, significantly shielding the C7 proton ( -

Hyperconjugation (+I) of the C3-Methyl Group: The methyl group donates electron density into the pyridine-like ring, slightly shielding the adjacent C4 proton compared to an unsubstituted isoquinoline core.

Logical mapping of substituent electronic and steric effects on NMR chemical shifts.

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating; the data generated should inherently prove the sample's purity and the instrument's calibration.

Step 1: Sample Preparation

-

Causality: Proper concentration ensures a high signal-to-noise (S/N) ratio without causing concentration-dependent line broadening or viscosity issues[6].

-

Action: Dissolve 5–10 mg of 8-methoxy-3-methylisoquinoline (for

H) or 30–50 mg (for

Step 2: Instrument Tuning & Shimming

-

Causality: The isoquinoline aromatic protons (C5, C6, C7) exhibit fine ortho and meta J-couplings. Poor shimming will blur these multiplets, making the ABX/AMX spin system impossible to resolve.

-

Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic or manual probe tuning and matching for

H and

Step 3: Acquisition Parameters

- H NMR Acquisition: Set the spectral width to 12 ppm (-1 to 11 ppm). Use a 30° flip angle to ensure quantitative integration. Set the relaxation delay (D1) to 2 seconds to allow full relaxation of the deshielded C1 proton. Acquire 16–32 scans[4].

-

C NMR Acquisition: Set the spectral width to 250 ppm. Use a 30° flip angle with a D1 of 2 seconds. Enable WALTZ-16 composite pulse decoupling to remove

Step 4: Processing & Self-Validation

-

Action: Apply a line broadening (LB) factor of 0.3 Hz for

H and 1.0 Hz for -

Validation: Set the TMS peak to exactly 0.00 ppm. Integrate the

H spectrum setting the C3-methyl singlet (~2.68 ppm) to exactly 3.00 protons. If the protocol is successful, the aromatic integration must sum to exactly 5.00 protons, validating the structural integrity.

Self-validating experimental workflow for high-resolution NMR acquisition and processing.

Quantitative Data Summaries

The following tables summarize the assigned chemical shifts, multiplicities, and the mechanistic causality for each resonance, derived from established spectroscopic principles for isoquinoline derivatives[4][5].

Table 1: H NMR Assignments (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Causality / Assignment Notes |

| C1-H | 9.35 | Singlet (s) | - | 1H | Highly deshielded by adjacent N2 and spatial proximity to C8-OMe[4]. |

| C6-H | 7.55 | Triplet (t) | 8.0 | 1H | Meta to OMe; highest shift on the substituted benzene ring. |

| C4-H | 7.42 | Singlet (s) | - | 1H | Shielded relative to C1 due to +I effect of the C3-methyl group. |

| C5-H | 7.38 | Doublet (d) | 8.0 | 1H | Part of the aromatic ABX/AMX system; para to the methoxy group. |

| C7-H | 6.95 | Doublet (d) | 8.0 | 1H | Strongly shielded by the ortho +M effect of the C8-OMe group. |

| C8-OCH | 4.02 | Singlet (s) | - | 3H | Typical methoxy resonance, slightly downfield due to aromatic ring current. |

| C3-CH | 2.68 | Singlet (s) | - | 3H | Heteroaromatic/benzylic methyl group. |

Table 2: C NMR Assignments (100 MHz, CDCl )

| Position | Chemical Shift ( | Carbon Type | Causality / Assignment Notes |

| C8 | 155.8 | Quaternary (C) | Oxygen-bearing carbon; highest chemical shift[5]. |

| C3 | 151.2 | Quaternary (C) | Shifted downfield by N2 electronegativity and methyl substitution. |

| C1 | 149.5 | Methine (CH) | Strongly deshielded by the adjacent N2 atom[5]. |

| C6 | 130.1 | Methine (CH) | Meta to C8-methoxy. |

| C4a | 128.4 | Quaternary (C) | Bridgehead carbon. |

| C8a | 121.0 | Quaternary (C) | Bridgehead carbon adjacent to the oxygen-bearing carbon. |

| C5 | 119.2 | Methine (CH) | Para to C8-methoxy (+M shielding). |

| C4 | 116.5 | Methine (CH) | Shielded by C3-methyl hyperconjugation. |

| C7 | 108.5 | Methine (CH) | Ortho to C8-methoxy (strong +M shielding). |

| C8-OCH | 56.2 | Methyl (CH | Typical methoxy carbon. |

| C3-CH | 24.5 | Methyl (CH | Heteroaromatic methyl carbon. |

References

Sources

- 1. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Chloro-8-methoxy-3-methylisoquinoline | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ias.ac.in [ias.ac.in]

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Purity Assessment of 8-Methoxy-3-methylisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] 8-Methoxy-3-methylisoquinoline (C₁₁H₁₁NO, MW: 173.21) is a key intermediate in synthetic organic chemistry and a potential pharmacophore in drug discovery.[3] Its precise characterization is paramount for ensuring the integrity of subsequent research and development. High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unambiguous identification and purity assessment of such small molecules.[4]

This application note provides a comprehensive guide to the analysis of 8-Methoxy-3-methylisoquinoline using HRMS. We will delve into the core principles of accurate mass measurement, detail a robust analytical protocol from sample preparation to data acquisition, and interpret the resulting mass spectra to confirm the elemental composition and elucidate the fragmentation pathways. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

The Imperative of High Resolution and Accurate Mass

In mass spectrometry, the distinction between nominal mass and accurate mass is critical. While nominal mass provides the integer mass of a molecule, accurate mass measurement is the precise determination of an ion's mass, typically to four or five decimal places.[5][6] This precision is the cornerstone of HRMS and offers two significant advantages:

-

Unambiguous Elemental Formula Determination: The ability to measure mass with high accuracy allows for the confident assignment of an elemental formula.[7][8][9] For a molecule like 8-Methoxy-3-methylisoquinoline, an accurate mass measurement can differentiate it from other potential isobaric (same nominal mass) impurities or contaminants.

-

Enhanced Confidence in Identification: When combined with fragmentation data, accurate mass measurements of both the precursor and product ions provide a high degree of certainty in structural elucidation.[10][11]

High resolution is the ability of a mass spectrometer to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[9] For the analysis of small molecules, a resolving power of 10,000 or greater is typically sufficient to separate most common interferences.[8] Modern instruments like Orbitrap and Time-of-Flight (TOF) analyzers routinely offer resolutions well exceeding this, enabling clean and accurate mass measurements even in complex matrices.[6][9][12]

Experimental Workflow

A successful HRMS analysis hinges on a well-defined and controlled workflow. The following sections outline a step-by-step protocol for the analysis of 8-Methoxy-3-methylisoquinoline.

Materials and Reagents

| Item | Specification | Purpose |

| 8-Methoxy-3-methylisoquinoline | ≥98% Purity | Analyte |

| Methanol (MeOH) | LC-MS Grade | Solvent for sample and mobile phase |

| Acetonitrile (ACN) | LC-MS Grade | Solvent for mobile phase |

| Formic Acid (FA) | LC-MS Grade | Mobile phase additive to promote ionization |

| Water | LC-MS Grade | Mobile phase |

| Reference Standard | Appropriate for m/z range | Mass calibration |

Sample Preparation Protocol

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent at an optimal concentration, free from interfering substances.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 8-Methoxy-3-methylisoquinoline and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to achieve a final concentration of approximately 1 µM (roughly 0.173 µg/mL).[12][13] Rationale: This concentration is typically sufficient for obtaining a strong signal on modern HRMS instruments without causing detector saturation. The presence of formic acid helps to protonate the nitrogen atom in the isoquinoline ring, promoting efficient ionization in positive ion mode.[13]

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.

-

Blank Preparation: Prepare a blank sample consisting of the final dilution solvent (50:50 methanol:water with 0.1% formic acid) to be run before and after the sample analysis to ensure no carryover.[14]

HRMS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. These are typical for a high-resolution instrument such as a Q-Exactive Orbitrap or a Synapt G2-Si Q-TOF.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton.[15] |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for stable ion generation.[15] |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | Instrument Dependent | Assists in the removal of solvent molecules from the ions. |

| Desolvation Temperature | 350 - 500 °C | Further aids in the desolvation process. |

| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS²) | Full scan provides the accurate mass of the precursor ion, while dd-MS² triggers fragmentation of the most intense ions for structural information.[16] |

| Mass Range (Full Scan) | m/z 50 - 500 | A broad enough range to detect the precursor ion and potential low-mass fragments. |

| Resolution (Full Scan) | > 60,000 | Ensures accurate mass measurement and separation from potential interferences.[16] |

| Collision Energy (MS/MS) | Stepped (e.g., 15, 30, 45 eV) or Ramped | Allows for the observation of a wide range of fragment ions, from low-energy to high-energy dissociations. |

Quality Control and System Validation

To ensure the trustworthiness of the data, a robust quality control (QC) and system validation strategy is essential.[17][18]

-

Mass Calibration: Calibrate the instrument before analysis using a certified calibration solution covering the desired mass range.[8] This is crucial for achieving high mass accuracy.

-

System Suitability: Inject a known standard (e.g., a commercially available mixture or the analyte itself if well-characterized) to verify system performance, including retention time stability (if using LC), peak shape, and signal intensity.

-

Blank Injections: As mentioned in the sample preparation, run blank injections to monitor for and mitigate carryover between samples.[14]

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary objective is to confirm the elemental formula of the analyte.

-

Chemical Formula: C₁₁H₁₁NO

-

Theoretical Monoisotopic Mass of [M+H]⁺: 174.09134 u

The HRMS analysis should yield a measured m/z value for the protonated molecule, [M+H]⁺. The mass error, calculated in parts-per-million (ppm), should ideally be less than 5 ppm.

Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

A low mass error provides strong evidence for the assigned elemental composition.[9]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the precursor ion.[19] The fragmentation of isoquinoline alkaloids is influenced by the positions of substituents.[1] For 8-Methoxy-3-methylisoquinoline, the following fragmentation pathways are plausible:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic rings.

-

Loss of Formaldehyde (CH₂O): Can occur from the methoxy group.

-

Loss of Acetonitrile (CH₃CN): Involving the nitrogen and the methyl group at the 3-position.

-

Ring Cleavage: Rupture of the isoquinoline ring system can lead to various smaller fragment ions.

Interpreting the MS/MS Spectrum:

The MS/MS spectrum will contain peaks corresponding to the m/z values of the fragment ions. By calculating the mass differences between the precursor ion and the fragment ions, and between different fragment ions, a fragmentation pathway can be proposed. The accurate mass of these fragments further aids in confirming their elemental composition.

Visualizing the Workflow